N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine

描述

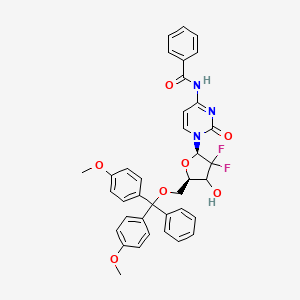

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine (CAS: 142808-44-4) is a modified cytidine derivative critical in oligonucleotide synthesis. Its structure includes:

- N4-Benzoyl protection: Shields the exocyclic amine during solid-phase synthesis, preventing unwanted side reactions .

- 5'-O-DMT group: A 4,4'-dimethoxytrityl moiety that protects the 5'-hydroxyl group, enabling stepwise oligonucleotide chain elongation .

- 2',2'-Difluoro substitution: Replaces the 2'-hydroxyl with two fluorine atoms, enhancing nuclease resistance and altering base-pairing properties .

This compound is utilized as a phosphoramidite building block for synthesizing oligonucleotides with modified backbones, particularly in gene silencing and antiviral research .

属性

分子式 |

C37H33F2N3O7 |

|---|---|

分子量 |

669.7 g/mol |

IUPAC 名称 |

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H33F2N3O7/c1-46-28-17-13-26(14-18-28)36(25-11-7-4-8-12-25,27-15-19-29(47-2)20-16-27)48-23-30-32(43)37(38,39)34(49-30)42-22-21-31(41-35(42)45)40-33(44)24-9-5-3-6-10-24/h3-22,30,32,34,43H,23H2,1-2H3,(H,40,41,44,45)/t30-,32?,34-/m1/s1 |

InChI 键 |

WTSBHVUMDHCRKO-FZBFKCKLSA-N |

手性 SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C(C([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O |

规范 SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O |

产品来源 |

United States |

准备方法

Chemical Properties and Structure

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine is a modified nucleoside characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C37H33F2N3O7 |

| Molecular Weight | 669.7 g/mol |

| CAS Number | 142808-43-3 |

| IUPAC Name | N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

| Physical Appearance | White to off-white powder |

| Storage Conditions | 2-8°C |

The compound features several key structural elements:

- A cytidine nucleobase with N4-benzoyl protection

- A 2',2'-difluoro-substituted deoxyribose sugar

- A 5'-O-dimethoxytrityl (DMT) protecting group

- A free 3'-hydroxyl group

Synthetic Overview

The preparation of this compound typically follows a multi-step synthetic pathway starting from gemcitabine (2'-deoxy-2',2'-difluorocytidine). The general synthesis involves selective protection strategies applied to the parent nucleoside to achieve the desired product. The key steps include N4-benzoylation followed by 5'-O-DMT protection, with careful control of reaction conditions to maintain stereochemical integrity.

Detailed Preparation Methods

Synthesis from Gemcitabine

The most common and efficient approach to synthesize this compound involves a two-step process starting with gemcitabine:

N4-Benzoylation of Gemcitabine

Step 1: Preparation of N4-Benzoyl-2'-deoxy-2',2'-difluorocytidine

Reagents:

- Gemcitabine

- Chlorotrimethylsilane

- Benzoyl chloride

- Anhydrous pyridine

Procedure:

- Gemcitabine and chlorotrimethylsilane are mixed in anhydrous pyridine at 0°C

- The reaction mixture is stirred for 30-60 minutes to form the silylated intermediate

- Benzoyl chloride is added dropwise to the reaction mixture

- The reaction is allowed to proceed, typically for 2-4 hours

- The silyl protecting groups are removed during workup using aqueous conditions

- The product is isolated by extraction and purification techniques

Reaction Mechanism:

- Chlorotrimethylsilane temporarily protects the hydroxyl groups

- Benzoyl chloride selectively reacts with the N4-amino group of the cytosine base

- Aqueous workup removes the silyl groups to yield N4-Benzoyl-2'-deoxy-2',2'-difluorocytidine

5'-O-DMT Protection

Step 2: Introduction of 5'-O-DMT Group

Reagents:

- N4-Benzoyl-2'-deoxy-2',2'-difluorocytidine (product from Step 1)

- 4,4'-Dimethoxytrityl chloride (DMT-Cl)

- 4-Dimethylaminopyridine (DMAP) as catalyst

- Triethylamine (TEA) as base

- Anhydrous pyridine as solvent

Procedure:

- The N4-benzoylated nucleoside is dissolved in anhydrous pyridine

- DMAP and triethylamine are added to the solution

- 4,4'-Dimethoxytrityl chloride is added, typically in slight excess (1.1-1.2 equivalents)

- The reaction mixture is stirred overnight at ambient temperature

- The product is isolated by extraction and purified by silica gel column chromatography

Reaction Conditions:

- Temperature: Room temperature (20-25°C)

- Duration: 12-24 hours

- Atmosphere: Inert (typically nitrogen or argon)

- Solvent: Anhydrous pyridine

Alternative Synthetic Route

An alternative synthetic approach has been reported that differs in the reagents used and reaction conditions:

Starting Material Preparation:

Reaction Steps:

This alternative route appears to be a synthetic pathway to the related phosphoramidite derivative rather than the target compound itself, but it demonstrates the versatility of synthetic approaches to these modified nucleosides.

Analysis of Preparation Methods

Critical Parameters and Optimization

The synthesis of this compound involves several critical parameters that require careful control:

| Parameter | Optimal Conditions | Effect on Synthesis |

|---|---|---|

| Anhydrous conditions | Use of dried solvents and inert atmosphere | Prevents side reactions with moisture |

| Temperature control | 0°C for benzoylation; RT for DMT protection | Ensures selectivity and prevents decomposition |

| Reaction time | Variable (2-4 h for benzoylation; 12-24 h for tritylation) | Affects conversion and yield |

| Catalyst concentration | Catalytic amounts of DMAP (0.1-0.2 equiv.) | Accelerates reaction rate without side reactions |

| Reagent purity | High-purity starting materials and reagents | Minimizes side reactions and improves yield |

Purification Techniques

Purification of this compound typically involves:

Silica Gel Flash Column Chromatography:

Recrystallization:

- From appropriate solvent systems to improve purity

- Common systems include:

- Ethyl acetate/hexane

- Dichloromethane/methanol

HPLC Purification:

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using several analytical techniques:

HPLC Analysis:

NMR Spectroscopy:

- 1H NMR: Confirms structural elements including aromatic signals from benzoyl and DMT groups

- 13C NMR: Verifies carbon framework

- 19F NMR: Specifically monitors the difluoro moiety at the 2' position

- 31P NMR: Used when analyzing phosphoramidite derivatives

Mass Spectrometry:

- ESI-MS or MALDI-TOF techniques

- Molecular ion detection and fragmentation pattern analysis

- High-resolution mass measurements for molecular formula confirmation

Scale-Up Considerations

For larger-scale preparation of this compound, several considerations are important:

Process Modifications

Reaction Scale Adaptations:

- Increased volume-to-surface ratio affects heat transfer

- Adjusted addition rates for reagents

- Modified stirring mechanisms for larger reactors

Safety Considerations:

- Heat management systems for exothermic steps

- Controlled addition of reactive reagents like benzoyl chloride

- Appropriate ventilation for volatile solvents like pyridine

Yield Optimization

Optimizing yields in larger-scale preparations involves:

Reaction Monitoring:

- TLC or HPLC sampling during reaction

- Endpoint determination for maximum conversion

- In-process testing to minimize side products

Workup Modifications:

- Continuous extraction systems for improved efficiency

- Optimized precipitation/crystallization conditions

- Filtration system selection based on particle characteristics

Applications and Downstream Processing

This compound serves as a key intermediate in several important applications:

Phosphoramidite Synthesis

The compound serves as the direct precursor to this compound 3'-CE phosphoramidite by reaction with:

Oligonucleotide Synthesis

The derived phosphoramidite is utilized in:

- Automated DNA synthesis using phosphoramidite chemistry

- Development of modified oligonucleotides for therapeutic applications

- Creation of fluorinated nucleic acid analogs with enhanced properties

化学反应分析

Types of Reactions: N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

科学研究应用

Antiviral Applications

Research has indicated that N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine can serve as a potential antiviral agent. The compound's structural modifications enhance its ability to inhibit viral replication.

Case Study: Anti-HIV Activity

A study demonstrated that similar fluoro-modified nucleosides exhibit potent anti-HIV activity by inhibiting reverse transcriptase, an enzyme critical for viral replication. The presence of fluorine atoms can increase the binding affinity of the nucleoside to the enzyme, thus enhancing its efficacy against HIV infections .

Anticancer Applications

The compound has also shown promise in anticancer research. Its modifications allow for improved interaction with DNA and RNA, potentially leading to enhanced therapeutic effects against various cancer types.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves the incorporation of this nucleoside into DNA, leading to chain termination during replication .

Oligonucleotide Synthesis

This compound plays a crucial role in the synthesis of oligonucleotides. Its phosphoramidite form is utilized in automated DNA synthesizers, allowing for the incorporation of modified nucleotides into oligonucleotide sequences.

Application in Peptide Nucleic Acid (PNA) Synthesis

The compound's ability to form stable linkages with peptide backbones makes it suitable for PNA synthesis, which has applications in gene regulation and molecular diagnostics .

作用机制

The mechanism of action of N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination and inhibition of further DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural variations and applications of analogous compounds:

Key Research Findings

Comparative Efficacy in Disease Models

生物活性

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine (Bz-DMT-dC) is a synthetic nucleoside analog with significant potential in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Molecular Formula : C46H50F2N5O8P

- Molecular Weight : 829.90 g/mol

- CAS Number : 142808-44-4

The compound contains a benzoyl group at the N4 position and difluoromethyl modifications that enhance its stability and biological activity. The presence of the dimethoxytrityl (DMT) group aids in protecting the nucleoside during synthesis and facilitates its use in oligonucleotide conjugation.

Bz-DMT-dC exhibits a broad spectrum of biological activities, particularly in:

- Antiviral Activity : It has been shown to inhibit various viral infections, including those caused by HIV, HBV, and HCV. The compound interferes with viral replication by incorporating into viral RNA or DNA, disrupting normal synthesis processes .

- Anticancer Activity : Bz-DMT-dC demonstrates significant antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (HL-60). Studies report IC50 values ranging from 0.1 to 10 µM, indicating potent activity against these malignancies .

-

Mechanistic Pathways :

- Apoptosis Induction : Bz-DMT-dC triggers programmed cell death in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : The compound induces G1/S phase arrest, preventing cancer cells from proliferating.

- Inhibition of DNA Repair Mechanisms : It disrupts nucleotide excision repair pathways, enhancing the cytotoxic effects of DNA-damaging agents .

Case Studies

-

Anticancer Efficacy :

A study conducted on various cancer cell lines demonstrated that Bz-DMT-dC significantly reduced cell viability compared to control groups. The results indicated a dose-dependent response with notable selectivity towards cancerous cells over normal cells.Cell Line IC50 (µM) Selectivity Index MDA-MB-231 0.5 20 A549 1.0 15 HL-60 0.8 18 -

Antiviral Studies :

In vitro assays revealed that Bz-DMT-dC effectively inhibited the replication of HIV and HCV with EC50 values ranging from 0.05 to 0.3 µM, demonstrating its potential as an antiviral agent .

Comparative Analysis

A comparative analysis of Bz-DMT-dC with other nucleoside analogs shows its superior biological activity:

| Compound | Anticancer Activity (IC50 µM) | Antiviral Activity (EC50 µM) |

|---|---|---|

| Bz-DMT-dC | 0.5 | 0.05 |

| Acyclovir | 10 | 1 |

| Zidovudine | 5 | 0.5 |

常见问题

Basic: What are the standard synthetic routes for N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine, and what analytical techniques confirm its purity and structure?

The synthesis typically involves sequential protection of the nucleoside. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group via tritylation under anhydrous acidic conditions. The exocyclic amine on cytidine is benzoylated using benzoyl chloride in pyridine, while the 2',2'-difluoro modification is introduced during sugar ring synthesis using fluorinating agents like DAST (diethylaminosulfur trifluoride). The final phosphoramidite derivative is prepared by reacting the 3'-hydroxyl with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

Analytical methods :

- HPLC (reverse-phase C18 column) with UV detection at 260 nm to assess purity .

- ³¹P NMR (δ 149-151 ppm) confirms phosphoramidite formation .

- MALDI-TOF MS validates molecular weight (±1 Da tolerance) .

Basic: How does the 2',2'-difluoro modification influence oligonucleotide stability during solid-phase synthesis compared to non-fluorinated analogs?

The 2',2'-difluoro substitution reduces conformational flexibility of the sugar ring (locked C3'-endo puckering), enhancing nuclease resistance and thermal stability of duplexes. However, it may reduce coupling efficiency due to steric hindrance during phosphoramidite activation. Comparative studies using UV melting curves (Tm analysis) show a 3–5°C increase in duplex stability per 2',2'-difluoro residue versus natural cytidine .

Advanced: What strategies optimize coupling efficiency of this phosphoramidite in automated synthesis when steric hindrance occurs?

- Activation time : Prolonged coupling times (180–240 sec vs. standard 30 sec) improve amidite reactivity .

- Catalyst optimization : Use of 5-(ethylthio)-1H-tetrazole (ETT) over benzimidazolium triflate enhances coupling yields by 15–20% .

- Temperature control : Conducting reactions at 25°C (vs. ambient) minimizes side products from DMT hydrolysis .

- Trityl monitoring : Real-time UV detection of DMT cleavage ensures efficient deprotection before subsequent couplings .

Advanced: How to differentiate incomplete deprotection from fluorination-induced side products in oligonucleotides containing this nucleoside?

- Ion-exchange HPLC : Incomplete benzoyl deprotection (e.g., residual benzoyl groups) shows delayed retention times, while fluorination artifacts (e.g., 2'-OH byproducts) elute earlier .

- Mass spectrometry : MALDI-TOF identifies mass shifts (+105 Da for residual DMT; -18 Da for depurination) .

- Enzymatic digestion : Exonuclease treatment (e.g., snake venom phosphodiesterase) degrades only fully deprotected strands, leaving truncated fragments detectable via PAGE .

Basic: What is the role of DMT and benzoyl protecting groups, and what deprotection conditions are required?

- DMT (5'-O-protection) : Blocks the 5'-OH during synthesis, removed with 3% trichloroacetic acid (TCA) in dichloromethane .

- Benzoyl (N4-protection) : Prevents undesired side reactions on cytidine’s exocyclic amine, cleaved via concentrated ammonium hydroxide (55°C, 12–16 hr) .

- Critical validation : Post-deprotection, quantify free amine groups using TNBS assay (trinitrobenzenesulfonic acid) to confirm >98% deprotection .

Advanced: How to address contradictory data on thermal stability of duplexes with 2',2'-difluorocytidine versus natural cytidine?

Discrepancies may arise from sequence context or buffer conditions. Standardize experiments using:

- Buffer composition : 100 mM NaCl, 10 mM MgCl₂, pH 7.0 to mimic physiological conditions .

- Circular Dichroism (CD) : Compare spectra for A-form (fluorinated) vs. B-form (natural) helices. A-form duplexes show a positive peak at 260 nm and negative at 210 nm .

- Controlled annealing : Use a thermal cycler with a 1°C/min ramp rate to ensure reproducible duplex formation .

Advanced: What experimental approaches resolve batch-to-batch coupling efficiency discrepancies in phosphoramidite synthesis?

- Quality control : Pre-synthesize small batches and validate via ³¹P NMR to ensure consistent phosphitylation (>95% conversion) .

- Moisture control : Use Karl Fischer titration to maintain <10 ppm water in acetonitrile solvent .

- Kinetic studies : Monitor coupling rates via in-line UV (245 nm) to identify optimal activation times for each batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。